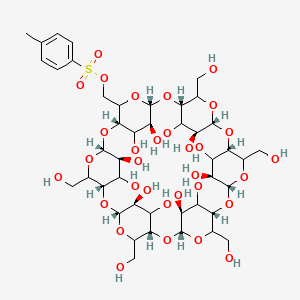

Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The mono- (6-p-toluenesulfonyl)-beta-cyclodextrin was synthesized efficiently by adopting an ultrasound-assisted method in alkaline water solution . The reaction time was only 40 minutes, yielding 31.1% under ultrasound conditions . This novel method could shorten the reaction time and improve the yield compared to conventional synthetic methods .

Molecular Structure Analysis

The molecular formula of Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin is C49H76O37S, and its molecular weight is 1,289.17 .

Chemical Reactions Analysis

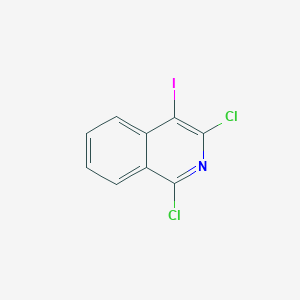

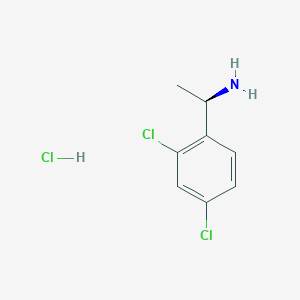

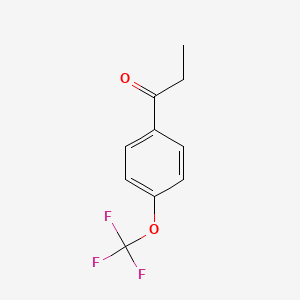

Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin has been used in the Suzuki–Miyaura cross-coupling reactions between arylboronic acid/arylboronic ester and aryl halides in water under mild conditions .

Physical And Chemical Properties Analysis

Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin is a solid at 20 degrees Celsius . It should be stored at 0-10°C under inert gas . It is air sensitive and heat sensitive . . It appears as a white to light yellow powder to crystal .

Scientific Research Applications

Cyclodextrins in Scientific Research

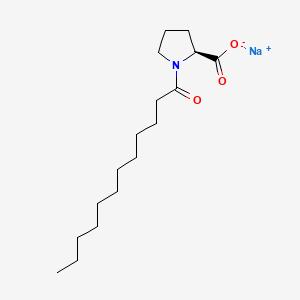

Cyclodextrins, including their derivatives, are known for their unique ability to form host-guest type inclusion complexes, which allows for a wide range of applications in pharmaceuticals, drug delivery systems, cosmetics, food and nutrition, textiles, and chemical industries. These compounds can bring multidimensional changes in the physical and chemical properties of molecules, making them of commercial interest for solving scientific problems (Sharma & Baldi, 2016).

Applications in Various Industries

Cyclodextrins' inclusion complex-forming capability enables significant modifications in the properties of materials they complex with. This phenomenon is utilized in many industrial products, technologies, and analytical methods. Their negligible cytotoxic effects make them suitable for applications in drug carriers, food and flavors, cosmetics, packaging, textiles, separation processes, environmental protection, fermentation, and catalysis (Valle, 2004).

Unique Properties and Enzymatic Production

Focusing on gamma-cyclodextrin, which shares the fundamental structural characteristics with alpha-cyclodextrins, it is noted for its larger internal cavity, higher water solubility, and greater bioavailability compared to alpha- and beta-cyclodextrins. These properties extend its applications across various industries, particularly in food and pharmaceuticals (Li et al., 2007).

Mechanism of Action

Target of Action

Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin is a biochemical reagent that can be used as a biological material or organic compound for life science related research

Result of Action

It has been mentioned that cyclodextrins can alter the properties of other molecules through the formation of inclusion complexes .

properties

IUPAC Name |

[(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,32S,34S,36S,38S,40S,42S)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66O32S/c1-12-2-4-13(5-3-12)76(61,62)63-11-19-37-25(54)31(60)43(69-19)74-36-18(10-48)67-41(29(58)23(36)52)72-34-16(8-46)65-39(27(56)21(34)50)70-32-14(6-44)64-38(26(55)20(32)49)71-33-15(7-45)66-40(28(57)22(33)51)73-35-17(9-47)68-42(75-37)30(59)24(35)53/h2-5,14-60H,6-11H2,1H3/t14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQITQMHQNGIEE-FJFUKXEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O3)C(C8O)O)CO)CO)CO)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2[C@@H]3C([C@@H]([C@H](O2)O[C@@H]4C(O[C@@H]([C@H](C4O)O)O[C@@H]5C(O[C@@H]([C@H](C5O)O)O[C@@H]6C(O[C@@H]([C@H](C6O)O)O[C@@H]7C(O[C@@H]([C@H](C7O)O)O[C@@H]8C(O[C@H](O3)[C@H](C8O)O)CO)CO)CO)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66O32S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659774 |

Source

|

| Record name | PUBCHEM_44629832 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1127.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32860-56-3 |

Source

|

| Record name | PUBCHEM_44629832 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419019.png)

![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine](/img/structure/B1419023.png)

![(S)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B1419026.png)